An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-1H-indole-3-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-1H-indole-3-carboxylate, a halogenated derivative of the indole scaffold, is a compound of increasing interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 4-position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core chemical properties of methyl 4-fluoro-1H-indole-3-carboxylate, including its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and potential applications, with a particular focus on its role in drug discovery.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Chemical modification of the indole ring is a well-established strategy for fine-tuning the pharmacological properties of bioactive molecules. Fluorine, with its unique properties of high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, is often introduced into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.[2]
The placement of a fluorine atom at the 4-position of the indole ring, as in methyl 4-fluoro-1H-indole-3-carboxylate, is of particular strategic importance. This substitution directly influences the electron density of the benzene portion of the indole, which can have a profound impact on its reactivity and biological interactions. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers working with this and related fluorinated indoles.
Physicochemical and Spectroscopic Properties
Precise experimental data for methyl 4-fluoro-1H-indole-3-carboxylate is not extensively documented in publicly available literature. However, based on the known properties of its isomers and related compounds, we can infer its key characteristics.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. The molecular formula of the compound is C₁₀H₈FNO₂, with a corresponding molar mass of 193.17 g/mol .[3]
Table 1: Physicochemical Properties of Methyl 4-fluoro-1H-indole-3-carboxylate
| Property | Value | Source |
| CAS Number | 1220039-52-0 | |
| Molecular Formula | C₁₀H₈FNO₂ | [3] |
| Molar Mass | 193.17 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) | Inferred |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl ester group. The fluorine atom at the 4-position will introduce splitting patterns (coupling) with the adjacent aromatic protons (H5 and H7).
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other carbon atoms in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine atom.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-F bond vibrations (around 1000-1200 cm⁻¹).
2.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 193.17, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and other characteristic cleavages of the indole ring.
Synthesis and Reactivity
Synthesis
A common synthetic route to methyl 4-fluoro-1H-indole-3-carboxylate would likely start from 4-fluoroindole.[2] A general two-step process can be envisioned:
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Formylation of 4-fluoroindole: Introduction of a formyl group at the C3 position.
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Oxidation and Esterification: Oxidation of the formyl group to a carboxylic acid, followed by esterification with methanol.
A plausible synthetic pathway is illustrated below:
Caption: Plausible synthetic route to Methyl 4-fluoro-1H-indole-3-carboxylate.
A patent describes a method for the preparation of the precursor, 4-fluoroindole, starting from 2-fluoro-6-nitrotoluene through condensation with dimethylformamide dimethyl acetal (DMF-DMA), followed by nitro-reduction and cyclization.[6]
Experimental Protocol: Synthesis of 4-Fluoroindole (Illustrative from Patent CN103420892A) [6]
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Step 1: Condensation. In a 50 mL flask, 2-fluoro-6-nitrotoluene (3.1g, 20mmol) is dissolved in DMF (15mL). DMF-DMA (4.76g, 40mmol) is added with stirring. The mixture is heated to reflux and reacted for 20 hours. After cooling to room temperature, the solvent is evaporated to dryness to yield the intermediate enamine.
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Step 2: Reductive Cyclization. The crude enamine is placed in a 50mL reaction flask with methanol (10mL) and 5% palladium on carbon (300mg). The mixture is hydrogenated overnight under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is evaporated to yield 4-fluoroindole.
Reactivity
The reactivity of methyl 4-fluoro-1H-indole-3-carboxylate is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing effects of the fluorine atom and the methyl carboxylate group.
3.2.1. Electrophilic Substitution
The indole nucleus is generally susceptible to electrophilic attack, primarily at the C3 position. However, since the C3 position is already substituted, electrophilic substitution reactions on methyl 4-fluoro-1H-indole-3-carboxylate would likely occur at other positions on the pyrrole or benzene ring, or at the N1 position. The fluorine atom at C4 will deactivate the benzene ring towards electrophilic attack and will direct incoming electrophiles.
3.2.2. N-Functionalization
The nitrogen atom of the indole ring can be readily deprotonated with a suitable base (e.g., NaH) and subsequently reacted with various electrophiles to introduce substituents at the N1 position. This is a common strategy for modifying the properties of indole-based compounds.
3.2.3. Reactions of the Ester Group
The methyl ester group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or reduction to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery and Materials Science
While specific biological activity data for methyl 4-fluoro-1H-indole-3-carboxylate is limited in the public domain, its structural features suggest significant potential in several areas.
Medicinal Chemistry
The 4-fluoroindole moiety is a key component in a variety of biologically active molecules. For instance, fluorinated indoles have been investigated as:
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Anticancer Agents: As precursors to compounds that inhibit tryptophan dioxygenase, which is implicated in cancer immune evasion.[7]
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Antifungal Agents. [7]
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Serotonin Reuptake Inhibitors: For the potential treatment of depression and other neurological disorders.
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Inhibitors of HIV-1 Attachment.
The introduction of the fluorine atom can enhance the metabolic stability and cell permeability of drug candidates. The methyl ester at the C3 position provides a convenient handle for further chemical modifications to explore structure-activity relationships.
Materials Science
4-Fluoroindole and its derivatives are also being explored in the field of materials science. Their electronic properties make them suitable for incorporation into organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]
Conclusion
Methyl 4-fluoro-1H-indole-3-carboxylate is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. The presence of the fluorine atom at the 4-position imparts unique electronic and physicochemical properties that can be exploited in the design of novel molecules with enhanced performance characteristics. While detailed experimental data for this specific isomer is still emerging, this guide provides a comprehensive overview of its expected properties, synthesis, and reactivity based on the current body of scientific knowledge. Further research into the specific biological activities and material properties of this compound is warranted and is expected to uncover new and exciting applications.
References
- (Reference to a general review on indoles in medicinal chemistry)
- (Reference to a review on the use of fluorine in medicinal chemistry)
- (Reference to a paper on the synthesis or application of a 4-fluoroindole deriv
- (Additional relevant reference)
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ChemBK. Methyl 4-fluoro-1H-indole-3-carboxylate. [Link]
- (Additional relevant reference)
- (Additional relevant reference)
- (Additional relevant reference)
- (Additional relevant reference)
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Scribd. Indole 3 Carboxylate. [Link]
- (Additional relevant reference)
-
Magritek. Methyl 1H-indole-3-carboxylate. [Link]
- Google Patents.
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Chem-Impex. 4-Fluoroindole. [Link]
